molecular formula C18H17N B14668483 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole CAS No. 38824-44-1

2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole

Cat. No.: B14668483
CAS No.: 38824-44-1
M. Wt: 247.3 g/mol
InChI Key: WBGYPIPLPSGPJN-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound features a fused benzene and pyrrole ring system, making it an important structure in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

38824-44-1

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-1H-benzo[f]indole

InChI

InChI=1S/C18H17N/c1-2-6-13(7-3-1)17-12-16-10-14-8-4-5-9-15(14)11-18(16)19-17/h1-3,6-7,10-12,19H,4-5,8-9H2

InChI Key

WBGYPIPLPSGPJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=CC=C4

Origin of Product

United States

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